2-(2,5-DICHLOROPHENYL)NICOTINIC ACID
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Overview
Description
2-(2,5-Dichlorophenyl)nicotinic acid is an organic compound with the molecular formula C12H7Cl2NO2 It is a derivative of nicotinic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 5 positions
Mechanism of Action
Target of Action
It is known that nicotinic acid, a closely related compound, interacts with various receptors in the human body . These include the nicotinic acid receptor, which is expressed in adipocytes and immune cells . The interaction of nicotinic acid with these receptors has been linked to its various physiological effects .
Mode of Action
Nicotinic acid, a similar compound, exerts its effects at least in part independently of its antidyslipidemic effects through mechanisms involving its receptor on immune cells as well as through direct and indirect effects on the vascular endothelium .
Biochemical Pathways
It acts as a precursor of nicotinamide coenzymes, which play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Result of Action
Nicotinic acid, a similar compound, has been shown to have various effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 2,6-dichloroisonicotinic acid, a compound similar to 2-(2,5-Dichlorophenyl)nicotinic acid, has been shown to increase the resistance of plants to diseases caused by pathogens when applied in field conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,5-Dichlorophenyl)nicotinic acid can be synthesized through several methods. One common approach involves the chlorination of nicotinic acid derivatives. For instance, the N-oxide of nicotinic acid can be chlorinated to introduce chlorine atoms at specific positions on the phenyl ring . Another method involves the substitution of the hydroxyl group of 2-hydroxynicotinic acid with chlorine atoms . These reactions typically require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes. These processes may include esterification, nucleophilic substitution, and cyclization reactions . The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(2,5-Dichlorophenyl)nicotinic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinic acid: A halogenated derivative of nicotinic acid with a single chlorine atom on the phenyl ring.
2,4-Disubstituted thiazoles: Compounds with similar structural features and biological activities.
Indole derivatives: Compounds with diverse biological and clinical applications.
Uniqueness
2-(2,5-Dichlorophenyl)nicotinic acid is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activities. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-7-3-4-10(14)9(6-7)11-8(12(16)17)2-1-5-15-11/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGVNOFFVLHUHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC(=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688012 |
Source
|
Record name | 2-(2,5-Dichlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-02-4 |
Source
|
Record name | 2-(2,5-Dichlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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